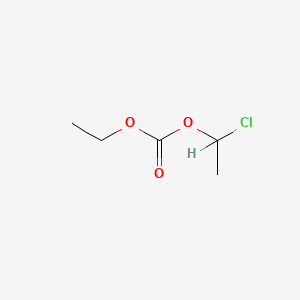

1-Chloroethyl ethyl carbonate

Overview

Description

1-Chloroethyl ethyl carbonate (CAS 50893-36-2) is a chlorinated carbonate ester with the molecular formula C₅H₉ClO₃ and molecular weight 152.58 g/mol. It is a colorless liquid with a boiling point of ~160°C, density of 1.136 g/mL, and refractive index of 1.413 . Structurally, it consists of a 1-chloroethyl group linked to an ethoxycarbonyl moiety.

Preparation Methods

Chlorination of Ethyl Chloroformate Followed by Alcoholysis

The most well-documented route to 1-chloroethyl ethyl carbonate involves a two-step process: (1) chlorination of ethyl chloroformate to produce 1-chloroethyl chloroformate and (2) subsequent reaction with ethanol.

Free Radical-Initiated Chlorination of Ethyl Chloroformate

Ethyl chloroformate undergoes selective chlorination in the presence of molecular chlorine ($$ \text{Cl}_2 $$) and free radical initiators such as 2,2'-azobis(2-methylpropanenitrile) (AIBN) or diisopropyl peroxydicarbonate. This reaction is typically conducted in a distillation reactor to separate products based on boiling points and minimize over-chlorination.

Reaction Mechanism:

$$

\text{CH}3\text{CH}2\text{OCOCl} + \text{Cl}2 \xrightarrow{\text{AIBN}} \text{ClCH}2\text{CH}2\text{OCOCl} + \text{HCl} \quad \text{(1-chloroethyl chloroformate)}

$$

$$

\text{ClCH}2\text{CH}2\text{OCOCl} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{CH}2\text{OCOOCH}2\text{CH}_3 + \text{HCl} \quad \text{(this compound)}

$$

Optimized Conditions:

- Temperature: 87–120°C in the rectifying zone of the distillation column.

- Pressure: Subatmospheric (25–28 kPa) during purification.

- Residence Time: 8–15 hours for chlorination, yielding 29–45% 1-chloroethyl chloroformate.

Table 1: Chlorination Outcomes Under Varied Conditions (Source)

| Example | Cl₂ Feed Rate (g/min) | Time (h) | Ethyl Chloroformate Conversion (%) | 1-Chloroethyl Chloroformate Selectivity (%) |

|---|---|---|---|---|

| I | 0.47 | 12 | 81.2 | 45.4 |

| II | 0.24 | 15 | 52.1 | 29.0 |

| III | 0.47 | 8 | 57.7 | 31.1 |

Alcoholysis of 1-Chloroethyl Chloroformate

The chloroformate intermediate is reacted with ethanol in dichloromethane at 0–20°C, using pyridine to neutralize HCl. This method, adapted from cyclohexanol-based syntheses, achieves yields exceeding 90% under optimal conditions:

- Molar Ratio: 1:1 (chloroformate:ethanol).

- Purification: Liquid-liquid extraction followed by rotary evaporation.

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

The primary challenge in chlorination is controlling selectivity between 1-chloroethyl and 2-chloroethyl isomers. Distillation reactor designs improve selectivity by rapidly removing 1-chloroethyl chloroformate from the reaction zone, limiting further chlorination to dichlorinated species (e.g., 1,2-dichloroethyl chloroformate).

Table 2: Byproduct Distribution in Chlorination (Source)

| Example | Dichlorinated Byproducts (%) |

|---|---|

| I | 1.06 |

| II | 0.65 |

| III | 0.57 |

Solvent and Base Selection

Pyridine remains the preferred base for alcoholysis due to its dual role as HCl scavenger and catalyst. Dichloromethane’s low polarity facilitates phase separation during workup, though alternatives like toluene may reduce environmental impact.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom in the chloroethyl group is susceptible to nucleophilic attack. Reactions involve replacement of chlorine with nucleophiles (e.g., hydroxide ions, alcohols, or amines), forming substituted ethyl carbonates.

Example Reaction :

Hydrolysis

The carbonate ester undergoes hydrolysis in acidic or basic conditions, breaking into ethyl alcohol and carbonic acid derivatives.

Acidic Hydrolysis :

Basic Hydrolysis :

Dimerization

Under synthesis conditions, 1-chloroethyl ethyl carbonate may form bis(1-chloroethyl) carbonate as an impurity. This occurs via intermolecular coupling of chloroethyl groups during production .

Formation Mechanism :

Experimental Observations and Implications

-

Process-Related Impurities : Synthesis protocols must be optimized to minimize dimerization, as bis(1-chloroethyl) carbonate may persist in final products .

-

Stability : The compound is stable under standard storage conditions but requires controlled handling due to flammability (flash point: ~50–62°C) .

Research Gaps

Available literature focuses on physical properties (e.g., boiling point: 147.5–160°C; density: 1.1–1.14 g/cm³ ) and safety data . Detailed reaction kinetics, catalytic conditions, or quantitative yields for substitution/hydrolysis are not explicitly reported in the provided sources.

Scientific Research Applications

Synthesis and Use in Pharmaceuticals

1-Chloroethyl ethyl carbonate is primarily used as a synthesis intermediate in the production of various pharmaceuticals. It serves as a building block for creating complex organic molecules, particularly in the synthesis of:

- Antitumor agents : CEEC has been utilized in the synthesis of compounds that exhibit antitumor activity, allowing for the development of new cancer therapies.

- Anti-inflammatory drugs : Its derivatives have shown promise in reducing inflammation and pain, making it valuable in pain management formulations.

Case Study: Synthesis of Thieno[2,3-e]-1,2-thiazine Derivatives

A notable example is the synthesis of 4-[1-(Ethoxycarbonyloxy)ethoxy]-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide using CEEC as an intermediate. The reaction conditions involved using toluene as a solvent, yielding a product with a high purity level (94%) after chromatographic purification. This highlights CEEC's role in facilitating complex chemical reactions that lead to significant pharmaceutical compounds .

Industrial Applications

Apart from pharmaceuticals, CEEC finds applications in various industrial processes:

- Fine Chemicals Production : It is used as an intermediate in the synthesis of fine chemicals which are essential for various industrial applications.

- Polymer Chemistry : CEEC can be employed in the formulation of specialty polymers where its carbonate functionality can enhance properties like flexibility and

Mechanism of Action

The mechanism of action of 1-chloroethyl ethyl carbonate involves its role as a protecting group reagent. It introduces the 1-(ethoxycarbonyloxy)ethyl group to acids, phenols, and amines, protecting these functional groups from unwanted reactions . In pharmaceuticals, its derivatives are hydrolyzed in plasma, releasing the active drug in a controlled manner .

Comparison with Similar Compounds

Below is a detailed comparison of 1-chloroethyl ethyl carbonate with structurally related chlorinated carbonates, focusing on their chemical properties, applications, and synthesis.

Structural and Functional Analogues

Table 1: Structural Comparison of 1-Chloroethyl Carbonate Derivatives

Physicochemical Properties

Table 2: Physical and Analytical Properties

*Estimated based on alkyl chain length and polarity.

Biological Activity

1-Chloroethyl ethyl carbonate (CAS No. 50893-36-2) is a chemical compound that serves primarily as a protecting group reagent in organic synthesis. Its biological activity is closely linked to its role in biochemical reactions, particularly in the modification of biomolecules such as acids, phenols, and amines. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacokinetics, and case studies illustrating its applications.

Target of Action

this compound acts predominantly as a protecting group reagent. It introduces the 1-ethoxycarbonyloxyethyl group into reactive sites on biomolecules, effectively masking their functional groups during chemical synthesis. This protection prevents unwanted side reactions and allows for selective modifications.

Mode of Action

The compound forms covalent bonds with functional groups on biomolecules, leading to the creation of 1-(ethoxycarbonyloxy)ethyl derivatives. These derivatives can be selectively hydrolyzed to release the active biomolecules when desired.

Cellular Effects

In cellular environments, this compound influences cell function by temporarily masking reactive groups on biomolecules. This can inhibit or activate specific biochemical pathways depending on the context of its use. For example, its stability under neutral and basic conditions allows for prolonged protection during synthetic procedures .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is hydrolyzed in plasma, leading to the release of active species that can interact with various cellular targets. The hydrolysis rate can be influenced by environmental factors such as temperature and pH .

Case Studies and Applications

-

Synthesis of Alkoxycarbonate Ester Prodrugs

In research involving prodrugs for malaria treatment, this compound was utilized to synthesize alkoxycarbonate esters that serve as precursors for active compounds against Plasmodium falciparum. The study demonstrated that derivatives synthesized using this compound exhibited significant biological activity once converted to their active forms . -

Protecting Group Applications

A study highlighted the use of this compound in synthesizing complex organic molecules where selective protection of functional groups was crucial. The compound's ability to form stable derivatives allowed chemists to manipulate molecular structures without compromising reactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClO₃ |

| Molecular Weight | 152.58 g/mol |

| Density | 1.14 g/cm³ |

| Boiling Point | 160 °C |

| Flash Point | 62 °C |

| Appearance | Clear pale yellowish liquid |

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Protecting Group | Masks functional groups in acids, phenols, and amines |

| Hydrolysis | Releases active biomolecules under specific conditions |

| Cellular Impact | Influences biochemical pathways via masking effects |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-chloroethyl ethyl carbonate, and how do they influence its handling in laboratory settings?

- Answer: this compound (CAS 50893-36-2) is a colorless liquid with a molecular formula of C₅H₉ClO₃ (MW 152.58 g/mol). Key properties include:

- Boiling Point : 159–161°C .

- Density : 1.136 g/mL at 20°C .

- Refractive Index : 1.413 .

- Solubility : Miscible with organic solvents but poorly soluble in water .

- Reactivity : The chlorine atom and carbonyl group make it susceptible to nucleophilic substitution and hydrolysis .

- Handling : Store in a cool, dry environment under inert gas (e.g., argon) to prevent moisture absorption and degradation. Use glass or corrosion-resistant containers .

Q. What is the primary synthetic route for this compound, and what critical parameters govern yield optimization?

- Answer: The compound is synthesized via dehydrochlorination of ethanol and 1-chloroethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions . Key parameters:

- Temperature : Maintain ≤0°C to minimize side reactions .

- Solvent : Diethyl ether or dichloromethane ensures homogeneity .

- Base Selection : Pyridine neutralizes HCl byproducts, improving yield .

- Purity : Use freshly distilled reagents to avoid contamination .

Advanced Research Questions

Q. How can analytical methods like GC-MS/MS and HPLC be optimized for trace quantification of this compound in pharmaceutical intermediates?

- Answer: GC-MS/MS (e.g., DB-5MS column):

- Calibration Range : 4.4–437.8 ng/mL with LOQ 4.4 ng/mL .

- Detection Mode : Multiple reaction monitoring (MRM) enhances specificity .

HPLC : - Column : C18 reverse-phase (e.g., 5 μm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) at 1 mL/min .

Validation : Include spike-recovery tests (average recovery ≥95%) and inter-day precision (RSD ≤6.3%) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Answer: The chlorine atom acts as a leaving group, enabling nucleophilic attack (e.g., by amines or alkoxides) to form carbamates or esters. Reaction pathways depend on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .

- Nucleophile Strength : Strong nucleophiles (e.g., Grignard reagents) favor SN2 mechanisms .

- Steric Effects : Bulkier nucleophiles may reduce reaction rates .

Example: Hydrolysis yields ethyl alcohol and chloroethyl carbonate under acidic/basic conditions .

Q. How does structural modification (e.g., alkyl chain length) impact the stability and bioactivity of this compound derivatives?

- Answer: Comparative studies with analogs (e.g., 1-chloroethyl cyclohexyl carbonate) reveal:

- Stability : Longer alkyl chains (e.g., cyclohexyl) increase steric hindrance, reducing hydrolysis rates .

- Bioactivity : Ethyl derivatives exhibit higher solubility in lipid membranes, enhancing prodrug activation (e.g., in candesartan cilexetil synthesis) .

Table 1 : Stability of Derivatives in Aqueous Buffer (pH 7.4, 25°C)

| Derivative | Half-Life (h) |

|---|---|

| 1-Chloroethyl ethyl | 12.3 |

| 1-Chloroethyl cyclohexyl | 48.7 |

| 1-Chloroethyl isopropyl | 24.5 |

| Data adapted from . |

Q. What safety protocols are recommended for handling this compound, given its reactivity and potential toxicity?

- Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology : Limited data; treat as a potential irritant and mutagen based on structural analogs (e.g., 1,1,1-trichloroethane) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

- Answer: Discrepancies (e.g., boiling point ranges of 159–161°C vs. 160°C) arise from measurement conditions (ambient pressure vs. vacuum). To validate:

- Reproduce Experiments : Use calibrated equipment under standardized conditions .

- Cross-Reference Datasets : Compare with peer-reviewed sources (e.g., PubChem, Ashford’s Dictionary) .

- Purity Assessment : Perform NMR or elemental analysis to confirm sample integrity .

Q. Methodological Guidance

- Synthesis Optimization : Use design-of-experiments (DoE) to test variables (temperature, base equivalents) .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with reactivity .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

Properties

IUPAC Name |

1-chloroethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGKFXJZCTTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885936 | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50893-36-2 | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50893-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethyl ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.